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molecular formula C8H8O3 B014303 4-Hydroxy-2-methoxybenzaldehyde CAS No. 18278-34-7

4-Hydroxy-2-methoxybenzaldehyde

Cat. No. B014303
M. Wt: 152.15 g/mol
InChI Key: WBIZZNFQJPOKDK-UHFFFAOYSA-N
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Patent
US04067142

Procedure details

To 20 parts 2-methoxyphenol and 50 parts zinc cyanide, which were conditioned to an absolutely anhydrous state in a three-neck flask, was added 200 parts anhydrous ethylether. While blowing anhydrous hydrogen chloride gas into the mixture 30 parts aluminum chloride was simultaneously added, and the resultant was subjected to reaction for four hours to form a viscous oily matter. To the oily matter obtained from the reaction mixture by decantation was added water, it was cooled and the formed precipitates were separated and recovered. The precipitates were crystallized from water, thereafter thrice from a methanol-water system solvent to yield 10.2 parts 2-methoxy-4-hydroxybenzaldehyde, hereinafter referred to as Compound (IX), which had a melting point of 151° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1O.C([O:12][CH2:13]C)C.Cl.[Cl-].[Al+3].[Cl-].[Cl-].[OH2:20]>[C-]#N.[Zn+2].[C-]#N>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([OH:20])[CH:6]=[CH:5][C:4]=1[CH:13]=[O:12] |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
mixture 30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was simultaneously added
CUSTOM
Type
CUSTOM
Details
the resultant was subjected to reaction for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to form a viscous oily matter
CUSTOM
Type
CUSTOM
Details
To the oily matter obtained from the reaction mixture by decantation
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the formed precipitates
CUSTOM
Type
CUSTOM
Details
were separated
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
The precipitates were crystallized from water

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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